molecular formula C₈H₁₂N₄O₅ B028891 alpha-Ribavirin CAS No. 57198-02-4

alpha-Ribavirin

Cat. No. B028891
CAS RN: 57198-02-4
M. Wt: 244.2 g/mol
InChI Key: IWUCXVSUMQZMFG-DJSMDIAISA-N
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Description

Alpha-Ribavirin, chemically known as 1-β-D-ribofuranosyl-1,2,4-triazole-3-carboxamide, is a broad-spectrum antiviral nucleoside. It has been studied extensively for its antiviral properties and mechanism of action (Cameron & Castro, 2001).

Synthesis Analysis

The synthesis of alpha-Ribavirin involves various methods such as chemical synthesis, enzymatic processes, and zymolytic synthesis. Among these, chemical synthesis is the most researched, while the enzymatic process holds broad industrial prospects (Cheng Ming-jing, 2008).

Molecular Structure Analysis

Alpha-Ribavirin's molecular structure includes a 1,2,4-triazole ring, which is crucial for its antiviral activity. The ribofuranosyl moiety in its structure is essential for the drug's activity against RNA viruses (Wray et al., 1985).

Chemical Reactions and Properties

Alpha-Ribavirin undergoes various chemical reactions in the body, including phosphorylation to its triphosphate form. This form can inhibit viral RNA polymerase and induce viral genome mutagenesis, contributing to its antiviral effects (Crotty et al., 2000).

Physical Properties Analysis

Alpha-Ribavirin is a white to off-white crystalline powder. It is soluble in water and slightly soluble in anhydrous alcohol. Its physical properties make it suitable for oral administration (Gilbert, 1986).

Chemical Properties Analysis

As a nucleoside analog, alpha-Ribavirin mimics the natural nucleosides in the body, interfering with the viral replication process. It has been observed to inhibit the guanylation of viral mRNA, which is a critical step in viral replication (Goswami et al., 1979).

Scientific Research Applications

Application in Hepatitis C Treatment

  • Scientific Field : Virology, specifically the treatment of Hepatitis C Virus (HCV) infection .
  • Summary of the Application : Ribavirin, when combined with Pegylated Interferon Alpha (pegIFN-α), is considered the “gold-standard” in the treatment of hepatitis C . This combination therapy has been shown to markedly improve the likelihood of achieving a cure, also referred to as a sustained virologic response .
  • Methods of Application : The treatment involves the application of combined pegylated interferon and ribavirin (pegIFN-α/RBV). This leads to higher frequencies of T cells, demonstrating a suppressive phenotype in HCV-infected patients .
  • Results or Outcomes : The therapy significantly increased levels of regulatory T cells in HCV-infected individuals, which might be responsible for viral persistence and HCV-related liver damage .

Application in Synthesis of Nucleoside Analogues

  • Scientific Field : Biochemistry, specifically the synthesis of nucleoside analogues .
  • Summary of the Application : Ribavirin has been used in the enzymatic transglycosylation process to synthesize nucleoside analogues. This chemoenzymatic synthesis overcomes most of the constraints of conventional nucleoside chemistry .
  • Methods of Application : A purine nucleoside phosphorylase from Aeromonas hydrophila (Ah PNP) is used to catalyze the synthesis of Ribavirin by a “one-pot, one-enzyme” transglycosylation. This involves the transfer of the carbohydrate moiety from a nucleoside donor to a heterocyclic base .
  • Results or Outcomes : Good conversions (49–67%) were achieved in all cases under screening conditions. This study paves the way for the development of a new synthesis of the target APIs at a preparative scale .

Treatment of Viral Hemorrhagic Fevers

  • Scientific Field : Virology, specifically the treatment of viral hemorrhagic fevers .
  • Summary of the Application : Ribavirin is reported to be effective in early stages of viral hemorrhagic fevers including Lassa fever, Crimean-Congo hemorrhagic fever, Venezuelan hemorrhagic fever, and Hantavirus infection .
  • Methods of Application : Ribavirin is a prodrug that is metabolized into nucleoside analogs that block viral RNA synthesis and viral mRNA capping .
  • Results or Outcomes : Ribavirin has shown efficacy in treating these viral hemorrhagic fevers, but it should not be used for Ebola or Marburg infections .

Potential Treatment for Acute Myeloid Leukemia

  • Scientific Field : Oncology, specifically the treatment of acute myeloid leukemia .
  • Summary of the Application : The potential use of ribavirin as a treatment for acute myeloid leukemia is currently under investigation .
  • Methods of Application : The specific methods of application are still under investigation .
  • Results or Outcomes : The outcomes of this potential application are still under investigation .

Treatment of COVID-19

  • Scientific Field : Virology, specifically the treatment of COVID-19 .
  • Summary of the Application : Ribavirin is one of the various antiviral drugs under investigation to treat COVID-19 patients .
  • Methods of Application : The specific methods of application are still under investigation .
  • Results or Outcomes : The outcomes of this potential application are still under investigation .

Treatment of Respiratory Syncytial Virus (RSV) Infection

  • Scientific Field : Virology, specifically the treatment of RSV infection .
  • Summary of the Application : Ribavirin is an antiviral medication used to treat RSV infection .
  • Methods of Application : Ribavirin is a prodrug that is metabolized into nucleoside analogs that block viral RNA synthesis and viral mRNA capping .
  • Results or Outcomes : Ribavirin has shown efficacy in treating RSV infection .

Treatment of SARS-CoV-2 (COVID-19)

  • Scientific Field : Virology, specifically the treatment of COVID-19 .
  • Summary of the Application : Ribavirin is one of the various antiviral drugs under investigation to treat COVID-19 patients .
  • Methods of Application : The specific methods of application are still under investigation .
  • Results or Outcomes : Promising clinical outcomes for COVID-19 can be obtained by using Ribavirin among other antiviral drugs .

Safety And Hazards

Fatal and nonfatal myocardial infarctions have been reported in patients with anemia caused by ribavirin . Embryo-fetal toxicity and hemolytic anemia have also been reported .

properties

IUPAC Name

1-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O5/c9-6(16)7-10-2-12(11-7)8-5(15)4(14)3(1-13)17-8/h2-5,8,13-15H,1H2,(H2,9,16)/t3-,4-,5-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWUCXVSUMQZMFG-DJSMDIAISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=NN1C2C(C(C(O2)CO)O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=NN1[C@@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-Ribavirin

CAS RN

57198-02-4
Record name alpha-Ribavirin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057198024
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .ALPHA.-RIBAVIRIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20YXW41SQG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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